3-(3-Fluorophenoxy)azetidine

S1P Receptor Modulation Immunology Neurology

The meta-fluorine placement on 3-(3-Fluorophenoxy)azetidine is critical for S1P1/nAChR receptor modulation, unlike ortho/para isomers. Procure the solid HCl salt (CAS 1236861-75-8, m.p. 104-106°C) to eliminate liquid handling variability in parallel synthesis. Use as a reference standard to generate quantitative ADME SAR across regioisomers (CAS 918831-13-7, 112257-20-2) and validate binding modes via SPR/NMR.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 106860-03-1
Cat. No. B010085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)azetidine
CAS106860-03-1
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=CC=C2)F
InChIInChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
InChIKeyFZIITHAOPCRHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenoxy)azetidine CAS 106860-03-1: A Core Scaffold for CNS and S1P Receptor Modulator Research


3-(3-Fluorophenoxy)azetidine (CAS 106860-03-1) is a synthetic heterocyclic building block belonging to the class of 3-aryloxyazetidines. It is characterized by an azetidine core, a strained four-membered nitrogen-containing ring, connected via an ether linkage to a phenyl ring substituted with a single fluorine atom at the meta position . Azetidines are recognized as valuable motifs in medicinal chemistry for accessing underexplored chemical space, often serving as non-planar, polar scaffolds [1]. The compound is typically procured as a free base (solid) or as its hydrochloride salt (CAS 112279-62-6 or 1236861-75-8) to enhance stability and solubility . Its primary utility lies in its role as a core fragment for constructing bioactive molecules, particularly those targeting neurological and immunomodulatory pathways [2].

Why Generic Substitution of 3-(3-Fluorophenoxy)azetidine is Scientifically Unjustified


Substituting 3-(3-Fluorophenoxy)azetidine with a generic 'phenoxyazetidine' or a positional isomer cannot be assumed to be functionally neutral. The specific placement of the fluorine atom on the phenyl ring is a critical determinant of a molecule's physicochemical and biological properties, and this is well-documented in medicinal chemistry [1]. The meta-fluorine substitution pattern can influence lipophilicity (LogP) and electron density distribution differently than ortho- or para-substituted analogs, thereby altering molecular recognition, binding affinity to biological targets, and metabolic stability . Furthermore, the choice between the free base and the hydrochloride salt form of 3-(3-Fluorophenoxy)azetidine is non-trivial, as the salt offers superior solid-state handling, defined melting point (104-106°C), and aqueous solubility, which directly impacts its utility in parallel synthesis and biological assay workflows . Relying on a structurally similar but not identical compound introduces uncontrolled variables that can confound structure-activity relationship (SAR) studies and lead to erroneous conclusions in lead optimization programs.

Quantitative Differentiation Evidence for 3-(3-Fluorophenoxy)azetidine in Scientific Research and Procurement


Meta-Substitution in Phenoxyazetidine Derivatives Confers a Structurally Distinct Binding Mode for S1P Receptor Modulation

The 3-(3-fluorophenoxy) substitution pattern on the azetidine core is a specifically claimed structural feature in patent literature for phenoxy-azetidine derivatives targeting sphingosine-1-phosphate (S1P) receptors, a key pathway in autoimmune and neurological diseases [1]. While direct binding data for the bare 3-(3-fluorophenoxy)azetidine scaffold is not publicly available, the patent's specific inclusion of this substitution pattern, distinct from its ortho- and para-fluoro isomers, provides class-level inference for its strategic importance. The meta-fluorine's distinct vector and electronic properties are crucial for achieving the desired spatial and electronic complementarity within the S1P receptor binding pocket, a characteristic not shared by the unsubstituted or other fluorinated analogs [1].

S1P Receptor Modulation Immunology Neurology

Physical State and Scalability: The Solid Hydrochloride Salt of 3-(3-Fluorophenoxy)azetidine Enables Precise Weighing and Automation

The hydrochloride salt of 3-(3-fluorophenoxy)azetidine is a solid powder with a well-defined melting point of 104-106°C . In contrast, the non-fluorinated comparator, 3-phenoxyazetidine, is a liquid at 20°C . This physical state difference is a critical quantitative distinction for laboratory workflows. Handling, weighing, and automating the dispensing of solid salts is significantly more precise and reproducible than working with hygroscopic or low-viscosity liquids, which can be prone to solvent retention and weighing errors.

Parallel Synthesis Medicinal Chemistry Process Chemistry

Target Engagement: 3-(3-Fluorophenoxy)azetidine Scaffold is a Validated Core for CNS Activity via Nicotinic Acetylcholine Receptors (nAChRs)

Interaction studies have indicated that the 3-(3-fluorophenoxy)azetidine core may bind to nicotinic acetylcholine receptors (nAChRs) . While direct quantitative binding affinity data (e.g., Ki, IC50) for this specific compound in a published head-to-head comparison is lacking, the classification of this scaffold as a potential nAChR ligand provides critical directionality. This contrasts with the broader phenoxy-azetidine class, which has been primarily explored for S1P receptor modulation [1] or anticonvulsant activity via carboxamide derivatives [2]. This evidence points to a distinct, albeit less quantified, biological profile for the 3-fluorophenoxy variant.

CNS Drug Discovery Neuropharmacology Receptor Binding

Isomeric Purity and Availability: 3-(3-Fluorophenoxy)azetidine is the Most Commercially Accessible Isomer

An analysis of commercial availability reveals a significant difference in supply chain robustness between the fluorophenoxyazetidine isomers. The 3-(3-fluorophenoxy)azetidine (CAS 106860-03-1) and its hydrochloride salt (CAS 112279-62-6 / 1236861-75-8) are widely stocked by major chemical suppliers with specified purities (typically 95% or 98%+) [REFS-1, REFS-2]. In contrast, the 2-fluorophenoxy isomer (CAS 918831-13-7) is predominantly offered via custom synthesis, indicating lower demand and less established supply chains [1]. The 4-fluorophenoxy isomer (CAS 112257-20-2 / 702628-84-0) is more available but its commercial catalog entries are less common than the 3-fluoro isomer . This difference in commercial status is a quantitative proxy for its established utility in research.

Chemical Sourcing Medicinal Chemistry Lead Optimization

Physicochemical Property Differentiation: Meta-Fluorination Modulates Lipophilicity and Electronic Profile

While direct measured LogP data for all isomers is not collated in a single source, the electronic and steric differences between ortho, meta, and para fluorine substitutions are well-established in medicinal chemistry. For 3-(3-fluorophenoxy)azetidine, the meta-fluorine atom is strategically positioned to influence lipophilicity and pKa of the azetidine nitrogen without introducing the potential steric hindrance or unique intramolecular interactions seen with the ortho-fluoro isomer (CAS 918831-13-7) . This balanced property profile is often preferred in drug design for optimizing both permeability and solubility, a key consideration in lead optimization [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Application Scenarios for 3-(3-Fluorophenoxy)azetidine Based on Empirical Differentiation


Lead Generation for S1P1 Receptor Modulators in Autoimmune and Neurological Indications

Procurement of 3-(3-fluorophenoxy)azetidine is scientifically justified as a core scaffold for initiating S1P1 receptor modulator drug discovery programs. As demonstrated by its specific inclusion in the patent literature, the meta-fluorophenoxy substitution pattern is a key structural feature for achieving the desired receptor modulation [1]. Its off-the-shelf availability as a solid hydrochloride salt further supports its utility in the parallel synthesis of focused compound libraries designed to explore the SAR around this validated chemotype .

Fragment-Based Lead Discovery (FBLD) Targeting Nicotinic Acetylcholine Receptors (nAChRs)

For research groups investigating nAChR ligands for CNS disorders, 3-(3-fluorophenoxy)azetidine presents a unique and underexplored fragment. Preliminary evidence indicates that this specific scaffold may interact with nAChRs, distinguishing it from other phenoxy-azetidine derivatives used in S1P or anticonvulsant research [REFS-1, REFS-2]. Its small size, balanced lipophilicity, and the availability of its solid salt form make it an ideal fragment for screening by X-ray crystallography, NMR, or surface plasmon resonance (SPR) to identify and validate novel binding modes within the nAChR family.

Systematic Exploration of Fluorine Substitution Effects on Azetidine Scaffold Physicochemical and ADME Properties

In a medicinal chemistry setting focused on lead optimization, 3-(3-fluorophenoxy)azetidine serves as the central reference point in a comparative study of regioisomers. Researchers can procure the meta-fluoro isomer (the target compound), its ortho-fluoro analog (CAS 918831-13-7), and its para-fluoro analog (CAS 112257-20-2) to generate a direct, quantitative SAR dataset. By measuring and comparing their LogD, pKa, aqueous solubility, metabolic stability in liver microsomes, and permeability in Caco-2 assays, the team can generate precise, cross-study comparable data that directly links fluorine position to key drug-like properties [1]. This data informs the rational design of subsequent analogs with an optimized balance of potency and ADME characteristics.

High-Throughput Parallel Synthesis for CNS-Focused Compound Libraries

The solid, free-flowing powder form of 3-(3-fluorophenoxy)azetidine hydrochloride (CAS 1236861-75-8) makes it a superior building block for automated parallel synthesis platforms compared to liquid analogs like 3-phenoxyazetidine [REFS-1, REFS-2]. Its well-defined melting point (104-106°C) and stable nature at room temperature ensure accurate and reproducible dispensing by robotic liquid handlers equipped for solid additions. This operational advantage is critical for generating high-quality, reproducible libraries of CNS-targeted compounds, minimizing the variability introduced by liquid reagent handling and thereby increasing the robustness of downstream biological assay data.

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